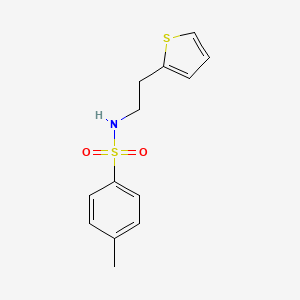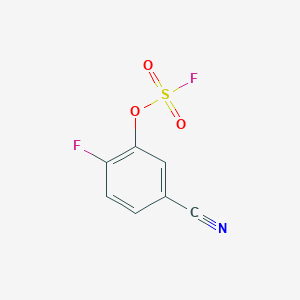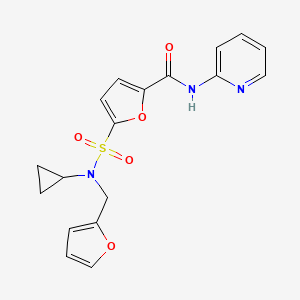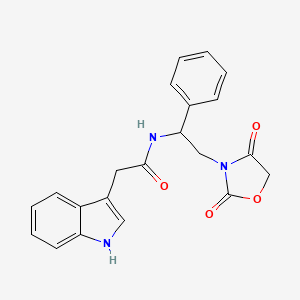
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(1H-indol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of acetamide derivatives is a common theme in the provided papers. For instance, paper describes the synthesis of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their derivatives, which are evaluated for anti-inflammatory and antioxidant activities. Similarly, paper reports the synthesis of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides with antimicrobial properties. Paper details the synthesis of 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives with hypoglycemic activity. These papers indicate that the synthesis of acetamide derivatives often involves multi-step reactions, including cyclocondensation and the use of catalysts like anhydrous zinc chloride in a microwave reactor, as mentioned in paper .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. Paper discusses the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, highlighting the 'V' shape of the molecules and the angles between the aromatic planes. These structural details are important for understanding the intermolecular interactions that contribute to the compound's stability and reactivity.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. While the provided papers do not directly discuss these properties, they do mention the evaluation of biological activities, which can be indirectly related to the compounds' solubility, stability, and reactivity. For example, the antioxidant and anti-inflammatory activities reported in paper and the antimicrobial properties in paper suggest that these compounds have specific interactions with biological molecules, which are governed by their chemical properties.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications :
- Al-Ostoot et al. (2020) synthesized a new indole acetamide derivative, which showed anti-inflammatory activity through in silico modeling targeting the cyclooxygenase COX-1 and 2 domains. This study highlights the compound's potential in designing anti-inflammatory drugs (Al-Ostoot et al., 2020).
Antibacterial Properties :
- Borad et al. (2015) conducted a study on N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives, revealing potent antibacterial activity against various microorganisms (Borad et al., 2015).
Antioxidant Activity :
- Gopi and Dhanaraju (2020) synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, which exhibited significant antioxidant activity. This highlights the potential of these compounds in developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Antitumor and Anticancer Activity :
- Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives that exhibited considerable anticancer activity against certain cancer cell lines. This indicates the potential use of these derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Anticonvulsant Properties :
- Nath et al. (2021) investigated N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide and its derivatives for anticonvulsant activities. Their findings suggest potential applications in treating convulsions and related disorders (Nath et al., 2021).
α-Glucosidase Inhibitory Activity :
- Koppireddi et al. (2014) synthesized a series of acetamides and evaluated their α-glucosidase inhibitory activity, indicating potential applications in managing diabetes (Koppireddi, Avula, Tiwari, Ali, & Yadla, 2014).
Eigenschaften
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-19(10-15-11-22-17-9-5-4-8-16(15)17)23-18(14-6-2-1-3-7-14)12-24-20(26)13-28-21(24)27/h1-9,11,18,22H,10,12-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOBPCQHYPLREI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(1H-indol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(butan-2-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3011081.png)
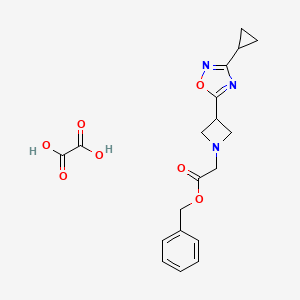
![3-chloro-2-(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B3011083.png)
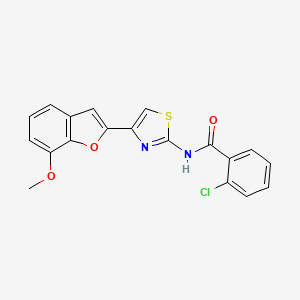
![2-{1-[(5-bromo-2-thienyl)sulfonyl]piperidin-4-yl}-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B3011085.png)
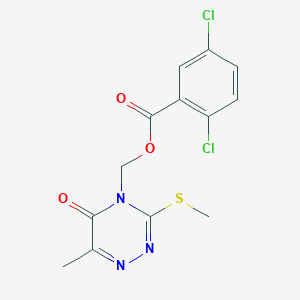
![N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B3011090.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B3011094.png)

